molecular formula C8H6BrNS B13659735 6-(Bromomethyl)benzo[d]isothiazole

6-(Bromomethyl)benzo[d]isothiazole

Cat. No.: B13659735
M. Wt: 228.11 g/mol
InChI Key: WHOFSMXZNNXVAD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]isothiazole is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring, with a bromomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)benzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole derivatives. One common method includes the reaction of benzo[d]isothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures the selective bromination at the methyl position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

    Benzo[d]isothiazole: Lacks the bromomethyl group but shares the core structure.

    6-(Chloromethyl)benzo[d]isothiazole: Similar structure with a chloromethyl group instead of bromomethyl.

    6-(Methyl)benzo[d]isothiazole: Contains a methyl group instead of bromomethyl.

Uniqueness: 6-(Bromomethyl)benzo[d]isothiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

6-(bromomethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2

InChI Key

WHOFSMXZNNXVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)SN=C2

Origin of Product

United States

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